molecular formula C16H14N2O2S B12798187 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 32826-78-1

3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B12798187
CAS No.: 32826-78-1
M. Wt: 298.4 g/mol
InChI Key: KBMFZNVCKNWTSE-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-2-one
  • 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-5-one

Uniqueness

3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

32826-78-1

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2O2S/c1-20-14-10-6-5-9-13(14)18-15(19)11-21-16(18)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

KBMFZNVCKNWTSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CSC2=NC3=CC=CC=C3

Origin of Product

United States

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